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molecular formula C10H15NO B3181460 2-((3,5-Dimethylphenyl)amino)ethanol CAS No. 857035-61-1

2-((3,5-Dimethylphenyl)amino)ethanol

Cat. No. B3181460
M. Wt: 165.23 g/mol
InChI Key: XZYRSCDMGXRKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449463B2

Procedure details

A mixture of 3,5-dimethyl-aniline (0.04 mol), 2-bromo-ethanol (0.033 mol) and K2CO3 (0.033 mol) in CH3CN (50 ml) was stirred at 80° C. for 12 hours. The reaction was cooled down to room temperature and the solvent was evaporated. The residue was taken up in CH2Cl2/CH3OH (95/5) and washed with a saturated solution of K2CO3 in water. The organic layer was separated, dried (over MgSO4), filtered and the solvent was evaporated until dryness. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 98/2/0.1; 20-45 μm). The pure fractions were collected and the solvent was evaporated, yielding 1.9 g of 2-(3,5-dimethyl-phenylamino)-ethanol (29%).
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step One
Name
Quantity
0.033 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].Br[CH2:11][CH2:12][OH:13].C([O-])([O-])=O.[K+].[K+]>CC#N>[CH3:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:11][CH2:12][OH:13])[CH:6]=[C:7]([CH3:9])[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
0.033 mol
Type
reactant
Smiles
BrCCO
Name
Quantity
0.033 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
washed with a saturated solution of K2CO3 in water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated until dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 98/2/0.1; 20-45 μm)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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